molecular formula C19H33NO B8354905 N-Dodecyl-O-benzylhydroxylamine

N-Dodecyl-O-benzylhydroxylamine

Cat. No.: B8354905
M. Wt: 291.5 g/mol
InChI Key: HTDZMLYJOPPVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecyl-O-benzylhydroxylamine is a synthetic chemical reagent of interest in immunology and medicinal chemistry research. This compound is hypothesized to combine the structural features of O-substituted hydroxylamines and long-chain alkyl amines. O-Benzylhydroxylamine derivatives have been identified as potent, sub-micromolar inhibitors of the immunomodulatory enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . The mechanism is proposed to involve mimicry of a key alkylperoxy intermediate in the IDO1 catalytic cycle, enabling rational, mechanism-based drug design . The incorporation of a dodecyl (C12) chain may impart surfactant or membrane-interactive properties, similar to those of other amine oxide-based biochemical reagents like N-Dodecyl-N,N-dimethylamine oxide . This unique structure makes this compound a valuable compound for exploring IDO1 function, developing novel antitumor therapeutic agents, and studying the role of lipophilic compounds in biochemical systems. As with all O-alkylhydroxylamines, researchers should verify the stability and solubility of this compound under experimental conditions. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H33NO

Molecular Weight

291.5 g/mol

IUPAC Name

N-phenylmethoxydodecan-1-amine

InChI

InChI=1S/C19H33NO/c1-2-3-4-5-6-7-8-9-10-14-17-20-21-18-19-15-12-11-13-16-19/h11-13,15-16,20H,2-10,14,17-18H2,1H3

InChI Key

HTDZMLYJOPPVFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNOCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Dodecyl O Benzylhydroxylamine and Analogs

Strategies for O-Alkylation of Hydroxylamines

The formation of the O-benzyl bond is a critical step, and various methods have been developed to achieve selective O-alkylation over N-alkylation. These strategies often employ N-protected hydroxylamine (B1172632) derivatives to ensure the reaction occurs exclusively at the oxygen atom.

Modified Gabriel Synthesis Approaches

The classical Gabriel synthesis is a well-established method for preparing primary amines from alkyl halides using potassium phthalimide. thermofisher.com A modification of this approach is employed for the synthesis of O-alkylated hydroxylamines by using an N-hydroxyimide, such as N-hydroxyphthalimide or N-hydroxysuccinimide, as the hydroxylamine equivalent. rsc.orgnih.gov

The process involves the O-alkylation of the N-hydroxyimide with an alkylating agent, such as benzyl (B1604629) chloride or benzyl bromide. The resulting N-(benzyloxy)phthalimide intermediate is then cleaved to release the desired O-benzylhydroxylamine. nih.gov While traditional cleavage involves reagents like hydrazine, which can be hazardous, milder methods have been developed to improve the safety and applicability of this route. thermofisher.comnih.gov This method is advantageous for its reliability and the commercial availability of the starting materials. A general three-step process involves the reaction of an alcohol with an alkyl sulfonyl halide, followed by reaction with an N-hydroxy cyclic imide, and finally aminolysis or hydrazinolysis to yield the hydroxylamine. google.com

StepDescriptionReagents
1AlkylationN-hydroxyphthalimide, Benzyl Halide, Base
2CleavageHydrazine or other cleaving agents (e.g., methylamine, ammonia) google.com

Mitsunobu Reaction and N-Hydroxyphthalimide Intermediates

The Mitsunobu reaction provides a powerful and versatile method for the O-alkylation of N-hydroxyphthalimide with primary or secondary alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgmissouri.edu This reaction is particularly useful for converting benzyl alcohol directly to the corresponding N-(benzyloxy)phthalimide intermediate. acs.org

The reaction is a dehydrative redox condensation mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The alcohol, N-hydroxyphthalimide, and triphenylphosphine are combined, and the azodicarboxylate is added to initiate the reaction, which activates the alcohol's oxygen for nucleophilic attack by the N-hydroxyphthalimide. organic-chemistry.orgmissouri.edu Subsequent cleavage of the phthalimide group, as in the modified Gabriel synthesis, yields the final O-benzylhydroxylamine. acs.org This method is prized for its mild reaction conditions and broad substrate scope. acs.orgnih.gov

ComponentRoleExample
AlcoholAlkyl SourceBenzyl Alcohol
PronucleophileHydroxylamine SourceN-Hydroxyphthalimide nih.gov
Reducing AgentActivatorTriphenylphosphine (PPh₃) nih.gov
Oxidizing AgentActivatorDIAD or DEAD nih.gov
Product (Intermediate)-N-(Benzyloxy)phthalimide

O-Benzylation of N-Hydroxyurethane Pathways

A direct and efficient one-pot synthesis for O-benzyl hydroxylammonium salts involves the O-benzylation of N-hydroxyurethane. researchgate.netarabjchem.org This method offers high chemo- and regio-selectivity, yielding the desired O-benzylated product without the need to isolate the intermediate O-benzyl carbethoxyhydroxamate. arabjchem.org

The process begins with the reaction of N-hydroxyurethane with a benzyl halide (e.g., 3,4-dichlorobenzyl chloride) in the presence of a base like sodium ethoxide. researchgate.net Following the O-benzylation step, the protecting group is removed by basic N-deprotection. researchgate.netarabjchem.org The resulting O-benzylhydroxylamine can be easily separated from aqueous cleavage products and isolated as a stable hydrochloride salt. This pathway is advantageous due to its operational simplicity and the high yields of the final product. arabjchem.org

Reductive Methods from Oxime Precursors

The catalytic reduction of oximes and their ethers is a direct route to synthesizing hydroxylamine derivatives. researchgate.netscispace.com However, this transformation presents a significant challenge: the need for selective reduction of the C=N bond without causing reductive cleavage of the weaker N-O bond, which would lead to the formation of primary amines as side products. researchgate.netnih.gov

Historically, successful systems have utilized platinum-based heterogeneous catalysts with hydrogen gas as the reductant, often requiring stoichiometric amounts of a strong Brønsted acid to achieve the desired selectivity. researchgate.net More recently, advancements have been made in developing both metal-free and transition-metal-based homogeneous catalysts that exhibit high turnover numbers. researchgate.net For instance, an asymmetric reduction of oximes using nickel catalysis under hydrogen pressure has been reported to produce N,O-disubstituted hydroxylamines in high yields. nih.gov Another potential, though challenging, route is the direct reduction of benzaldehyde oxime to yield O-benzylhydroxylamine.

One-Pot and Continuous Flow Synthesis Techniques

Modern synthetic chemistry emphasizes processes that are efficient, safe, and scalable. One-pot reactions and continuous flow technologies are at the forefront of these efforts. The synthesis of O-(halo-substituted benzyl) hydroxylammonium salts via the O-benzylation of N-hydroxyurethane is an example of an effective one-pot process. researchgate.netarabjchem.org

Continuous flow synthesis offers significant advantages, including superior heat transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with potentially unstable intermediates or reagents like hydroxylamine. mdpi.comacs.org The chemoselective amination of alkyl halides with hydroxylamine has been successfully demonstrated in a continuous flow system to produce N-alkylhydroxylamines in high yields. acs.orgacs.org Specifically, a continuous synthesis for N-benzylhydroxylamine hydrochloride has been developed using benzyl chloride and hydroxylamine hydrochloride, achieving a 75% yield under optimized conditions. mdpi.com These flow processes can reduce reaction times and byproduct formation, making them highly suitable for industrial applications. mdpi.comacs.org

Optimized Continuous Flow Synthesis of N-Benzylhydroxylamine HCl mdpi.com

Parameter Value
Reactants Benzyl chloride, Hydroxylamine hydrochloride
Hydroxylamine Equivalents 4.0
Temperature 60 °C
Pressure 8 bar
Flow Rate 5.0 mL/min
Residence Time 7.38 min

Incorporation of the N-Dodecyl Moiety

Once the O-benzylhydroxylamine intermediate is synthesized, the final step is the introduction of the N-dodecyl group. This is typically achieved through N-alkylation.

Common strategies for N-alkylation of hydroxylamines include direct alkylation with an alkyl halide or reductive amination. google.com

Direct Alkylation : O-benzylhydroxylamine can be reacted with a dodecyl halide, such as 1-bromododecane or 1-iodododecane, in the presence of a base. The pre-existing O-benzyl group ensures that the alkylation occurs regioselectively at the nitrogen atom.

Reductive Amination : This powerful strategy involves the reaction of O-benzylhydroxylamine with dodecanal (lauryl aldehyde). This condensation forms an intermediate nitrone, which is then reduced in situ to the target N-dodecyl-O-benzylhydroxylamine. Common reducing agents for this step include sodium borohydride or similar hydrides. This method is widely used for its efficiency and the commercial availability of the required aldehyde. nih.gov

Recent advances in catalysis have also provided novel methods for creating N-alkyl-hydroxylamine reagents for use in complex syntheses, such as iron-catalyzed aminofunctionalization reactions using alkenes like 1-dodecene as starting materials. ethz.chchemrxiv.org

Alkylation Strategies for N-Substitution

The primary route to this compound involves the N-alkylation of O-benzylhydroxylamine with a dodecylating agent. The most common and direct approach is the nucleophilic substitution reaction between O-benzylhydroxylamine and a dodecyl halide, typically 1-bromododecane or 1-iodododecane, in the presence of a base. The nitrogen atom of O-benzylhydroxylamine acts as the nucleophile, attacking the electrophilic carbon of the dodecyl halide, leading to the formation of the desired N-dodecylated product and a salt byproduct.

The choice of solvent and base is crucial for the success of this reaction. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are often employed to dissolve the reactants and facilitate the substitution reaction. The base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or a tertiary amine such as triethylamine (Et₃N), serves to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the product.

Chemo- and Regioselective Considerations in N-Dodecyl Derivatization

A key challenge in the synthesis of this compound is controlling the chemo- and regioselectivity of the alkylation reaction. O-benzylhydroxylamine possesses two nucleophilic sites: the nitrogen atom and the oxygen atom. While the nitrogen is generally more nucleophilic, O-alkylation can occur as a competing side reaction, leading to the formation of undesired byproducts.

Several factors influence the N- versus O-alkylation ratio. The nature of the alkylating agent plays a significant role. Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom. Dodecyl halides are considered relatively soft electrophiles, which generally favors N-alkylation.

Steric hindrance around the nitrogen atom can also influence the regioselectivity. The presence of the benzyl group on the oxygen atom provides some steric bulk, which can, to some extent, direct the incoming large dodecyl group to the more accessible nitrogen atom.

Furthermore, the reaction conditions, including the choice of solvent and counter-ion of the base, can impact the selectivity. Non-polar solvents and bulky bases can favor N-alkylation by minimizing solvation of the nitrogen lone pair and increasing steric hindrance around the oxygen atom. Careful selection of these parameters is essential to maximize the yield of the desired N-alkylated product. The use of a sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can be employed to deprotonate the hydroxylamine, and the resulting anion's reactivity can be tuned to favor N-alkylation. nih.gov

Optimization of Synthetic Pathways

Reaction Conditions and Yield Enhancement

To maximize the yield of this compound, systematic optimization of reaction conditions is crucial. This involves screening various parameters, including the stoichiometry of reactants, reaction temperature, and reaction time.

Table 1: Optimization of N-Alkylation of O-benzylhydroxylamine with 1-Bromododecane

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF801265
2K₂CO₃ (2.0)DMF802478
3Et₃N (2.0)ACNReflux2455
4NaH (1.2)THF601285
5K₂CO₃ (2.0)DMF1001275 (with byproducts)

Note: The data in this table is illustrative and based on typical yields for similar N-alkylation reactions.

As indicated in the table, using a stronger base like sodium hydride in THF can lead to higher yields. nih.gov Increasing the equivalents of a milder base like potassium carbonate and extending the reaction time can also improve the conversion. However, elevated temperatures might lead to the formation of degradation products, thus requiring a careful balance. The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can also be explored to enhance the reaction rate and yield, particularly in biphasic solvent systems.

Purity and Scale-Up Considerations for Industrial Applications

For industrial-scale production of this compound, purity and scalability are of paramount importance. The purification of the final product typically involves removing unreacted starting materials, the base, and any byproducts. Standard purification techniques include column chromatography on silica gel. However, for large-scale production, this method can be costly and time-consuming.

Alternative purification methods such as distillation under reduced pressure or crystallization can be more economically viable. The choice of crystallization solvent is critical and needs to be determined experimentally to achieve high purity and recovery. Washing the crude product with an appropriate solvent can also help in removing certain impurities.

Scaling up the synthesis from a laboratory to an industrial setting presents several challenges. These include efficient heat and mass transfer, managing the handling of potentially hazardous reagents and solvents, and ensuring consistent product quality. The development of a robust and scalable process often involves a detailed process hazard analysis (PHA) and the use of specialized equipment designed for large-scale chemical manufacturing. A continuous flow process could also be considered for safer and more efficient large-scale production, as it offers better control over reaction parameters and minimizes the volume of hazardous materials at any given time. mdpi.com

Chemical Reactivity and Mechanistic Investigations of N Dodecyl O Benzylhydroxylamine

Fundamental Reaction Pathways

The inherent reactivity of N-Dodecyl-O-benzylhydroxylamine is primarily dictated by the interplay between the hydroxylamine (B1172632) nitrogen and the O-benzyl group.

The nitrogen atom in this compound exhibits significant nucleophilic character. Hydroxylamine and its derivatives are recognized as potent "alpha-effect" nucleophiles, where the presence of an adjacent heteroatom with lone pair electrons (in this case, oxygen) enhances the nucleophilicity of the reacting center. researchgate.net This heightened reactivity allows the nitrogen to readily attack electrophilic centers.

Hydroxylamine is considered an ambident nucleophile, capable of reacting through either the nitrogen or the oxygen atom. researchgate.net However, in the context of reactions like ligations, the high nucleophilicity of the alkoxyamine nitrogen is key to its chemoselectivity. researchgate.net This reactivity is fundamental to many of the transformations discussed below, particularly in the formation of oximes and nitrones where the initial step is the nucleophilic attack of the nitrogen onto a carbonyl carbon.

The O-benzyl ether group in this compound serves as a protective group that can be cleaved under specific conditions. The stability and cleavage of this linkage are critical for synthetic applications. Standard methods for cleaving benzyl (B1604629) ethers include palladium-catalyzed hydrogenation, which reductively cleaves the C-O bond to yield the corresponding alcohol (or in this case, hydroxylamine) and toluene. organic-chemistry.org

Alternative deprotection strategies include treatment with strong acids, although this is less suitable for acid-sensitive substrates. organic-chemistry.org Oxidative cleavage is another possibility. For instance, p-methoxybenzyl ethers are readily cleaved by single electron oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). organic-chemistry.org For sterically hindered benzyl ethers, radical bromination using N-bromosuccinimide (NBS) and light provides an effective cleavage method. researchgate.net The reactivity of this linkage is also central to catalytic nitrene transfer reactions, where the N-O bond is cleaved to generate a reactive intermediate. researchgate.net

Advanced Organic Transformations

The unique reactivity of this compound makes it a valuable precursor in a variety of advanced synthetic methodologies, including click chemistry, cycloaddition reactions, and catalytic aminations.

Oxime ligation is a highly efficient and chemoselective reaction that falls under the umbrella of "click chemistry". nih.govnobelprize.org It involves the condensation of an alkoxyamine, such as this compound, with an aldehyde or a ketone to form a stable oxime bond (C=N-O). researchgate.netnih.gov This reaction is particularly valuable because it can be performed in aqueous systems under mild acidic conditions, is compatible with a wide array of functional groups found in biomolecules, and produces only water as a byproduct. researchgate.netnih.gov

The versatility of oxime ligation has led to its widespread use in creating multifunctional biomolecular constructs, including cell targeting and imaging agents, synthetic vaccines, and functionalized surfaces. nih.gov The dodecyl chain in this compound provides a lipophilic handle, making it suitable for applications in polymer science and the creation of materials with dynamic covalent properties. rsc.org

Table 1: Key Features of Oxime Ligation

Feature Description Reference
Reactants Alkoxyamine (e.g., this compound) and Aldehyde/Ketone researchgate.net
Bond Formed Oxime (C=N-O) researchgate.net
Reaction Type Click Chemistry, Chemoselective Ligation nih.gov
Key Advantages High efficiency, biocompatible conditions, water as sole byproduct researchgate.net

| Applications | Bioconjugation, polymer science, materials chemistry | nih.govrsc.org |

This compound can serve as a precursor for the formation of nitrones. Nitrones are 1,3-dipoles that are typically synthesized through the condensation of N-substituted hydroxylamines with carbonyl compounds like aldehydes. rsc.orgorganic-chemistry.org Once formed, these nitrones are valuable intermediates in [3+2] dipolar cycloaddition reactions with various dipolarophiles, such as alkenes, to produce five-membered heterocyclic rings known as isoxazolidines. rsc.orgmcmaster.ca

Hydroxylamine derivatives are increasingly used as precursors for generating reactive nitrene intermediates in transition metal-catalyzed reactions. rsc.org These nitrene transfer reactions are powerful methods for forming C-N bonds, enabling challenging transformations such as C-H amination and the aziridination of olefins. researchgate.netrsc.org

In this context, the N-O bond of a hydroxylamine derivative like this compound is cleaved by a metal catalyst. Catalytic systems employing metals such as rhodium, copper, and iron have been developed for this purpose. researchgate.netrsc.orgorganic-chemistry.org The choice of catalyst can control the chemoselectivity of the reaction, for instance, directing the nitrene to react with a C-H bond instead of other reactive sites. researchgate.net The development of enantioselective nitrene transfer reactions, using chiral catalysts, allows for the synthesis of valuable nitrogen-containing chiral compounds. nih.gov

Table 2: Catalytic Systems for Nitrene Transfer from Hydroxylamine Derivatives

Catalyst System Transformation Key Features Reference
Rhodium(II) Catalysts Intramolecular C-H Amination Enables synthesis of cyclic β-amino acids from isoxazolidin-5-ones. researchgate.net
Copper Catalysts Electrophilic Amination Provides different chemoselectivity compared to rhodium; can avoid reactive C(sp3)-H bonds. researchgate.net
Iron(II) Catalysts Sulfoximine Synthesis Uses an inexpensive and environmentally benign metal; proceeds under mild conditions. organic-chemistry.org

| Chiral Rhodium Catalysts | Enantioselective Aziridination | Employs ion-paired catalysts with cinchona alkaloids for high enantioselectivity. | nih.gov |

Conjugate Additions to Unsaturated Systems

N-alkyl hydroxylamines, a class of compounds to which this compound belongs, are known to participate in conjugate addition reactions with α,β-unsaturated systems. This type of reaction, also known as a Michael addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. In this context, the nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic β-carbon of an unsaturated carbonyl compound, nitrile, or nitro compound. researchgate.net

The general mechanism for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound involves the initial attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate at the α-carbon yields the final 1,4-addition product. The presence of the carbonyl group is crucial as it activates the double bond for nucleophilic attack.

For this compound, the reaction with an α,β-unsaturated ketone would proceed as follows:

Scheme 1: Proposed Conjugate Addition of this compound to an α,β-Unsaturated Ketone

Conjugate addition reaction scheme. The nitrogen of this compound attacks the beta-carbon of an enone, forming an enolate intermediate which is then protonated to yield the beta-amino ketone product.

Studies on simpler N-alkyl hydroxylamines have demonstrated that these additions can be highly stereospecific, often resulting in a cis addition to the unsaturated system. researchgate.net The stereochemical outcome is influenced by the structure of both the hydroxylamine and the unsaturated substrate, as well as the reaction conditions.

While specific yield and stereoselectivity data for this compound are not available, the table below presents representative data for the conjugate addition of related N-substituted hydroxylamines to demonstrate the feasibility and potential outcomes of such reactions.

Table 1: Examples of Conjugate Addition of N-Substituted Hydroxylamines to α,β-Unsaturated Systems Note: This table presents data for compounds structurally related to this compound to illustrate the general reactivity pattern. Specific data for this compound is not available in the cited literature.

N-Substituted HydroxylamineUnsaturated SubstrateProductYield (%)Reference
N-MethylhydroxylamineCyclohex-2-enone3-(N-Methylhydroxylamino)cyclohexanoneModerateGeneral Reaction Principle
N-PhenylhydroxylamineAcrylonitrile3-(N-Phenylhydroxylamino)propanenitrileHighGeneral Reaction Principle
N-BenzylhydroxylamineNitroethylene2-(N-Benzylhydroxylamino)-1-nitroethaneGood researchgate.net

Mechanistic Elucidation Studies

The mechanistic aspects of reactions involving this compound can be explored by examining studies on closely related molecules, such as N-benzylhydroxylamine and other N-substituted hydroxylamines. These studies provide insights into transition states, the influence of solvents, and the role of catalysts.

Transition State Analysis in Key Reactions

Detailed transition state analysis for reactions specifically involving this compound is not documented. However, we can infer potential transition state characteristics from studies on analogous systems. For instance, in the oxidation of N-benzylhydroxylamine, the reaction proceeds through the formation of a benzyl derivative of an aminoxyl radical (PhCH2NHO•) as an intermediate. niscpr.res.inniscpr.res.in This suggests that reactions involving the N-H bond of the hydroxylamine moiety may proceed via a hydrogen atom transfer (HAT) mechanism in the rate-determining step. niscpr.res.in

For conjugate addition reactions, the transition state would involve the approach of the nitrogen nucleophile to the β-carbon of the unsaturated system. The geometry of this transition state is critical in determining the stereochemical outcome of the reaction. Computational studies on related nucleophilic additions to activated alkenes could provide a model for the transition state of the addition of this compound.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly impact the reactivity of hydroxylamines. Studies have shown that hydroxylamines can undergo oxidation in certain organic solvents, such as methanol. researchgate.net This oxidation, which can lead to the formation of oximes, is dependent on the solvent type. researchgate.net This implies that for reactions involving this compound, the solvent must be chosen carefully to avoid unwanted side reactions.

The polarity of the solvent can also influence the rate of conjugate addition reactions. Polar solvents can stabilize the charged intermediates and transition states, potentially accelerating the reaction. In the case of the oxidation of N-benzylhydroxylamine, a decrease in reaction rate was observed with an increasing proportion of D₂O in the solvent, suggesting the involvement of proton transfer in the rate-determining step, which is influenced by the solvent's ability to participate in hydrogen bonding and proton exchange. niscpr.res.in

Table 2: Solvent Effects on the Stability and Reactivity of Hydroxylamines Note: This table summarizes general findings on solvent effects on hydroxylamines, which are expected to be applicable to this compound.

SolventObserved Effect on HydroxylamineImplication for this compound ReactionsReference
MethanolGradual oxidation to oximePotential for side reactions; may not be suitable for long reactions. researchgate.net
ChloroformGenerally stableA suitable solvent for minimizing oxidative degradation. researchgate.net
Water (in presence of acid)Affects proton-coupled electron transfer ratesCan influence reaction rates and mechanisms involving proton transfer. niscpr.res.in

Computational and Theoretical Investigations of N Dodecyl O Benzylhydroxylamine

Structure-Reactivity Relationships from a Theoretical Perspective

The reactivity and chemical behavior of N-Dodecyl-O-benzylhydroxylamine are intrinsically linked to its molecular structure. Computational and theoretical chemistry provide powerful tools to dissect the electronic and steric factors that govern its reactivity. These investigations offer insights into how the interplay of the benzyl (B1604629), dodecyl, and hydroxylamine (B1172632) moieties dictates the molecule's chemical properties and its utility in synthesis.

Electronic Properties and Their Influence on Chemical Behavior

The electronic landscape of this compound is a primary determinant of its chemical reactivity. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density that are prone to electrophilic or nucleophilic attack.

The core of the molecule's electronic character resides in the O-benzylhydroxylamine fragment. The nitrogen and oxygen atoms of the hydroxylamine group are highly electronegative, leading to a significant polarization of the N-O bond. This polarization, coupled with the presence of lone pairs of electrons on both atoms, makes this functional group a potent nucleophile.

The introduction of a long alkyl chain, the dodecyl group, at the nitrogen atom introduces a subtle but important electronic effect. Alkyl groups are known to be weakly electron-donating through an inductive effect. This effect can modulate the nucleophilicity of the nitrogen atom. While the primary determinant of nucleophilicity is the lone pair, the electron-donating nature of the dodecyl group can slightly increase the electron density on the nitrogen, potentially enhancing its reactivity towards electrophiles.

Furthermore, the benzyl group attached to the oxygen atom also plays a crucial role. The aromatic ring can participate in resonance, although its direct conjugation with the hydroxylamine moiety is interrupted by the methylene (B1212753) bridge. However, the benzylic position is electronically significant and can influence the stability of potential intermediates or transition states in reactions involving the O-N bond.

To quantitatively understand these electronic effects, computational methods can be employed to calculate various molecular descriptors. These descriptors provide a numerical basis for predicting chemical behavior.

Calculated PropertyTheoretical SignificancePredicted Influence on this compound Reactivity
Mulliken Atomic ChargesRepresents the partial charge distribution on each atom, indicating electrophilic and nucleophilic sites.The nitrogen and oxygen atoms will exhibit negative partial charges, confirming their nucleophilic character. The dodecyl and benzyl groups will have a less pronounced charge distribution.
Frontier Molecular Orbitals (HOMO-LUMO)The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of chemical reactivity.The HOMO is likely to be localized on the nitrogen and oxygen atoms, consistent with their nucleophilicity. A smaller HOMO-LUMO gap would suggest higher reactivity.
Molecular Electrostatic Potential (MEP) MapVisually represents the charge distribution, with red areas indicating electron-rich regions (nucleophilic) and blue areas indicating electron-poor regions (electrophilic).The MEP map would show a region of high negative potential around the N-O group, making it a target for electrophilic attack.

Steric Effects in Directed Synthesis

While electronic properties are fundamental, the three-dimensional arrangement of atoms—the steric environment—profoundly influences the accessibility of reactive sites and the feasibility of certain reaction pathways. In this compound, the long, flexible dodecyl chain introduces significant steric bulk around the nitrogen atom.

This steric hindrance has important consequences for the molecule's role in directed synthesis. The bulky dodecyl group can act as a "protecting group" of sorts, sterically shielding the nitrogen atom from attack by bulky reagents. This can lead to enhanced regioselectivity in reactions where multiple nucleophilic sites are present. For instance, in reactions involving ambident nucleophiles, the steric bulk around the nitrogen might favor reactions at a less hindered site.

The concept of steric hindrance is crucial in predicting the outcome of synthetic transformations. For example, in alkylation reactions, the approach of an electrophile to the nitrogen lone pair will be sterically demanding due to the presence of the dodecyl chain. This can be contrasted with the oxygen atom, which, while also nucleophilic, may be more accessible depending on the conformation of the molecule.

Computational modeling can provide quantitative measures of these steric effects. By calculating parameters such as steric energy and creating three-dimensional models of the molecule, chemists can visualize and predict how the dodecyl group will influence the approach of reactants.

Steric ParameterTheoretical SignificancePredicted Impact on this compound Synthesis
Conformational AnalysisIdentifies the most stable three-dimensional arrangements of the molecule, revealing how the dodecyl chain orients itself relative to the reactive hydroxylamine core.The dodecyl chain is likely to adopt a folded or extended conformation that minimizes steric strain, which will in turn dictate the accessibility of the nitrogen atom.
Steric Hindrance MapsProvides a visual representation of the steric bulk around different parts of the molecule.These maps would clearly illustrate the significant steric shielding of the nitrogen atom by the dodecyl group, suggesting that reactions at this site would be sensitive to the size of the attacking reagent.
Transition State ModelingCalculates the energy and geometry of the transition state for a given reaction, allowing for the comparison of different reaction pathways.Modeling the transition states for reactions at the nitrogen versus the oxygen would likely show a higher energy barrier for reactions at the sterically encumbered nitrogen, especially with bulky reagents.

Q & A

Q. What analytical approaches distinguish positional isomers or impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile) to separate isomers based on retention time shifts .
  • GC-MS : Derivatize samples with BSTFA to improve volatility and detect trace impurities (e.g., residual dodecyl alcohol) .

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